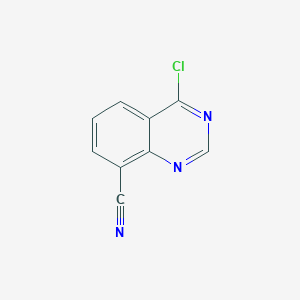

4-Chloroquinazoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-7-3-1-2-6(4-11)8(7)12-5-13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXPTILLWVZEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856971 | |

| Record name | 4-Chloroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-54-8 | |

| Record name | 4-Chloroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Chloroquinazoline 8 Carbonitrile

Established Synthetic Routes for Quinazoline-Carbonitriles

The construction of the quinazoline-carbonitrile core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. frontiersin.orgopenmedicinalchemistryjournal.comresearchgate.net This approach is valued for its environmental friendliness, time efficiency, and high atom economy. frontiersin.org Several MCRs have been developed for the synthesis of substituted quinazolines and their annulated derivatives. openmedicinalchemistryjournal.com

One notable example is the four-component reaction involving aldehydes, cycloketones, and cyanoamides to produce substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com This reaction, often facilitated by microwave irradiation, demonstrates the power of MCRs in rapidly building molecular complexity. openmedicinalchemistryjournal.com Another strategy involves the Ugi four-component reaction (Ugi-4CR) of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to yield polycyclic quinazolinones. acs.org

Table 1: Examples of Multi-component Reactions in Quinazoline (B50416) Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Cycloketones, Cyanoamides | K₂CO₃, Ethylene glycol, Microwave | Substituted Quinazoline-carbonitriles | openmedicinalchemistryjournal.com |

| Isatoic anhydride, Anilines, Aromatic aldehydes | Gluconic acid aqueous solution (GAAS) | 2,3-Dihydroquinazolin-4(1H)-ones | openmedicinalchemistryjournal.com |

| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Two steps: Ugi-4CR then Pd-catalyzed annulation | Isoindolo[1,2-b]quinazolinone derivatives | acs.org |

| Arenediazonium salts, Nitriles, Bifunctional anilines | One-pot, 60 °C | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |

Microwave irradiation (MWI) has emerged as a powerful and sustainable energy source for organic synthesis, often leading to significantly reduced reaction times, improved yields, and easier work-up procedures compared to conventional heating. frontiersin.orgnih.govdoaj.org The application of MWI is particularly widespread in the synthesis of heterocyclic compounds like quinazolines. frontiersin.orgdoaj.org

Various classical reactions for quinazoline synthesis have been adapted for microwave conditions. For instance, the Niementowski reaction, which involves the condensation of anthranilic acids with formamide, can be accelerated under solvent-free microwave conditions to produce quinazolinone derivatives in high purity. frontiersin.orgnih.gov Similarly, the aza-Wittig reaction of N-imidoyliminophosphoranes with aldehydes under MWI provides a rapid route to quinazolines. frontiersin.orgnih.gov Microwave-assisted protocols have also been successfully applied to multicomponent reactions openmedicinalchemistryjournal.com, iron-catalyzed cyclizations rsc.orgsci-hub.cat, and nucleophilic aromatic substitution (SNAr) reactions, demonstrating the broad utility of this technology in quinazoline chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of MWI | Reference |

| Niementowski Reaction | High temperature, long reaction time | Solvent-free, 4 min | Faster, simpler work-up, high purity | nih.gov |

| Aza-Wittig Reaction | N/A | 300 W, 3-4 min | Good yields, short reaction time | nih.gov |

| N-Arylation of 4-Chloroquinazolines | N/A | THF/water (1:1), 10-120 min | Base-free, efficient | nih.gov |

| Iron-Catalyzed Cyclization | N/A | Water or DMF, 30 min | Green solvent (water), rapid, efficient | rsc.orgsci-hub.cat |

Cyclization reactions are fundamental to the formation of the quinazoline ring system. These strategies typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative. A common precursor for 4-chloroquinazolines is the corresponding quinazolin-4(3H)-one, which can be synthesized by reacting an appropriately substituted anthranilic acid with formamidine (B1211174) acetate (B1210297) and formamide, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netchem-soc.si

More advanced cyclization strategies include:

Tandem Cyclization: An efficient ruthenium-catalyzed synthesis of 2-arylquinazolin-4(3H)-ones has been developed from 2-nitrobenzonitriles and alcohols. This method proceeds via a tandem reaction sequence without the need for external oxidants or reductants. rsc.org

Iron-Catalyzed Cyclization: Iron catalysts, which are inexpensive and environmentally benign, have been used for the synthesis of quinazolines. One method involves the reaction of 2-alkylamino N-H ketimines, which are themselves prepared from 2-alkylamino benzonitriles. frontiersin.org Another green approach uses microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.orgsci-hub.cat

Copper-Catalyzed Cyclization: Copper catalysts are versatile for quinazoline synthesis. One-pot tandem approaches using copper chloride can synthesize quinazolines from (2-aminophenyl)methanols and aldehydes. nih.gov Another innovative method involves the copper-catalyzed reaction of 2-ethynylanilines with benzonitriles, which proceeds via C-N and C-C bond formation coupled with aerobic C-C triple bond cleavage. frontiersin.org

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the functionalization of 4-chloroquinazoline (B184009) derivatives. In polyhalogenated quinazolines, such as 2,4-dichloroquinazoline, substitution occurs preferentially at the C4 position. mdpi.comnih.gov This regioselectivity is attributed to the higher electrophilicity of the C4 carbon.

The SNAr reaction of 4-chloroquinazolines with various nucleophiles, including primary and secondary amines (anilines, aliphatic amines), hydrazines, and thiols, provides straightforward access to a vast library of 4-substituted quinazolines. chem-soc.simdpi.comresearchgate.netmdpi.com The reaction mechanism typically proceeds via a stepwise SNAr route where the initial nucleophilic attack is the rate-determining step. researchgate.net For the specific case of 4-chloroquinazoline-8-carbonitrile, reaction with an amine (R-NH₂) would yield the corresponding 4-amino-quinazoline-8-carbonitrile derivative. This reaction is often carried out in a suitable solvent like isopropanol (B130326) or under microwave irradiation, which can facilitate the reaction, sometimes even without a base. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions are widely used to functionalize heterocyclic scaffolds, including quinazolines. nih.gov Common reactions include the Suzuki, Heck, and Sonogashira couplings. youtube.com

For halo-substituted quinazolines, the high reactivity of the C4-chloro group also manifests in palladium-catalyzed reactions. In cross-coupling reactions of 2,4-dichloroquinazoline, exclusive selectivity for the C4 position is typically observed. nih.gov This allows for the sequential and regioselective introduction of different substituents. For this compound, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂), for instance, would lead to the formation of a 4-aryl-quinazoline-8-carbonitrile. This strategy provides a powerful method for creating derivatives with extended aromatic systems.

Functionalization Strategies and Derivatization of this compound

The dual reactivity of this compound, stemming from the reactive C4-chloro group and the modifiable C8-nitrile, makes it a valuable building block.

The primary route for derivatization is the SNAr reaction at the C4 position. A wide range of amines, alcohols, and thiols can be introduced to generate diverse libraries of compounds. For example, reacting 4-chloro-8-iodoquinazoline (B175156) with various N-methylanilines under microwave irradiation efficiently produces 4-anilino-8-iodoquinazoline derivatives. nih.gov A similar strategy can be envisioned for this compound.

The C8-carbonitrile group also offers numerous opportunities for chemical transformation. It can be:

Hydrolyzed to a carboxylic acid, yielding 4-chloroquinazoline-8-carboxylic acid. This transformation was demonstrated in the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, where an ester was hydrolyzed to the corresponding carboxylic acid. nih.gov

Reduced to an aminomethyl group.

Converted to a tetrazole ring via reaction with sodium azide, a common transformation that introduces a bioisostere for a carboxylic acid.

A sequential functionalization strategy can be employed for maximum structural diversity. First, the C4-chloro group can be substituted via an SNAr or a palladium-catalyzed cross-coupling reaction. Subsequently, the C8-nitrile can be transformed, leading to a wide array of disubstituted quinazoline derivatives. This stepwise approach allows for precise control over the final structure of the molecule.

Introduction of Heterocyclic Moieties

The labile chlorine atom at the 4-position of the quinazoline ring is readily displaced by nitrogen nucleophiles, providing a direct route to the synthesis of 4-heteroarylquinazolines. chem-soc.sinih.gov This reaction is a cornerstone for creating complex quinazoline derivatives. For instance, the reaction of 4-chloroquinazolines with various aryl heterocyclic amines can be carried out efficiently. chem-soc.siresearchgate.net

One effective method involves heating the 4-chloroquinazoline with an appropriate heterocyclic amine in a solvent like 2-propanol. researchgate.net This classical approach, while effective, can be accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. The simple replacement of the chlorine atom with different amines has been shown to produce a variety of 4-heteroarylquinazoline derivatives. nih.gov This strategy is fundamental in building libraries of quinazoline-based compounds for biological screening.

Synthesis of Aminoquinazoline Derivatives from 4-Chloroquinazoline

The synthesis of 4-aminoquinazoline derivatives through the nucleophilic substitution of the C4-chlorine by an amine is a widely employed and crucial transformation. nih.gov This reaction can be performed with primary and secondary amines under various conditions. nih.gov Electron-rich amines, such as primary aliphatic amines, tend to react readily under milder conditions, whereas electron-poor anilines may require more forcing conditions or catalysis. nih.gov

A range of anilines, benzylamines, and other amines can be successfully coupled with 4-chloroquinazolines by refluxing in a solvent like isopropanol, sometimes with the addition of a base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool for this transformation, significantly reducing reaction times from hours to minutes and often improving yields. nih.gov For example, a microwave-mediated, base-free amination using a mixture of THF and water as the solvent system has been reported to be highly efficient. nih.gov

The following table summarizes the N-arylation of substituted 4-chloroquinazolines with various anilines, demonstrating the breadth of this methodology.

Data adapted from Beilstein Journal of Organic Chemistry, 2021. nih.gov

Formation of Triazoloquinazoline Derivatives

A significant transformation involving this compound is its conversion into fused triazoloquinazoline systems. researchgate.net These structures are formed by incorporating a triazole ring onto the quinazoline core and are of great interest in medicinal chemistry. researchgate.net A common synthetic route begins with the reaction of the 4-chloroquinazoline derivative with hydrazine (B178648) hydrate. chem-soc.sinih.gov This initial step replaces the chlorine atom with a hydrazinyl group.

The resulting 4-hydrazinylquinazoline intermediate is then cyclized to form the triazole ring. chem-soc.si One method involves condensation with various aromatic aldehydes in a solvent like glacial acetic acid under reflux. chem-soc.si This sequence of reactions leads to the formation of 5-substituted- chem-soc.sinih.govnih.govtriazoloquinazoline derivatives. chem-soc.sinih.gov Alternatively, reacting the 4-hydrazinylquinazoline with an acyl hydrazide can also furnish the fused triazoloquinazoline system. chem-soc.sinih.gov

The table below presents examples of the synthesis of various fused 5-substituted- chem-soc.sinih.govnih.govtriazoloquinazoline derivatives from a substituted 4-hydrazinylquinazoline.

Data adapted from Acta Chimica Slovenica, 2010. chem-soc.si

Reactions Involving Carboxylic Acid Derivatives

The nitrile group at the C8 position of this compound is a versatile functional group that can be converted into a carboxylic acid. The hydrolysis of nitriles is a standard transformation that can be achieved under either acidic or alkaline conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk

Under acidic hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.orgchemguide.co.uk This process first converts the nitrile to an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com The final product isolated is the free carboxylic acid, in this case, 4-chloroquinazoline-8-carboxylic acid. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. libretexts.orgchemguide.co.uk This reaction initially produces the salt of the carboxylic acid (e.g., sodium 4-chloroquinazoline-8-carboxylate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the molecule.

Furthermore, the nitrile group can undergo other transformations. Reaction with organometallic reagents like Grignard or organolithium reagents can convert the nitrile into a ketone after subsequent hydrolysis of the imine intermediate. chemistrysteps.com Reduction of the nitrile group, for example with a strong reducing agent like LiAlH₄, would yield a primary amine (4-chloro-8-(aminomethyl)quinazoline). chemistrysteps.com

Exploration of Aryl and Heteroaryl Substitutions

The displacement of the C4-chlorine atom is not limited to simple amines but extends to a wide variety of aryl and heteroaryl nucleophiles, enabling the synthesis of diverse 4-substituted quinazolines. researchgate.netnih.gov These reactions, generally proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, are pivotal for creating compounds with potential biological activities. nih.govresearchgate.net

The reaction of 4-chloroquinazolines with substituted anilines and N-methylanilines has been extensively studied. nih.gov Microwave-assisted N-arylation in aqueous solvent systems has proven to be a rapid and efficient method for this purpose, compatible with a broad range of ortho-, meta-, and para-substituted anilines, including those with both electron-donating and electron-withdrawing groups. nih.gov

For instance, the reaction of 4-chloro-6-halo-2-phenylquinazolines with ortho-substituted anilines like o-toluidine (B26562) and 2-fluoroaniline (B146934) under microwave irradiation in a THF/H₂O mixture affords the desired 4-anilinoquinazoline (B1210976) derivatives in good yields (56-78%). nih.gov This demonstrates the methodology's utility for creating sterically hindered products, which can be challenging to synthesize via traditional methods. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Analogs

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. Several strategies have been applied to the synthesis of quinazoline derivatives that align with these principles. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, are highly efficient and reduce solvent waste and energy consumption. nih.gov

The use of microwave irradiation is a key green technology that has been successfully applied to the synthesis of 4-aminoquinazoline derivatives. nih.gov It dramatically shortens reaction times, often reduces side product formation, and can enable reactions to proceed in more environmentally benign solvents or even under solvent-free conditions. nih.gov For example, the microwave-assisted synthesis of N-aryl heterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline in 2-propanol is significantly more efficient than classical heating methods.

Another green approach is the use of water as a reaction solvent and the application of recyclable catalysts. The synthesis of quinazolinone derivatives has been described using an acetic acid-functionalized magnetic silica-based catalyst in water, which offers advantages in terms of catalyst recovery and reuse. The reaction of heteroaryl chlorides with amines in water in the presence of KF represents a facile, transition-metal-free SNAr reaction, further highlighting the move towards greener synthetic protocols. researchgate.net

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The primary reaction of this compound discussed herein is the nucleophilic aromatic substitution (SNAr) at the C4 position. Kinetic studies on the reaction of 4-chloroquinazoline with amines suggest that the mechanism may be complex.

Investigations into the SNAr reaction between 4-chloroquinazoline and various amines indicate that the mechanism might be on the borderline between a concerted pathway and a stepwise route involving a Meisenheimer intermediate. The reactivity of the nucleophile appears to be a key factor. For highly reactive nucleophiles, an amine-enol equilibrium that generates a more potent anionic nucleophile seems to be a controlling factor in the nucleophilic attack. This equilibrium can be stabilized by hydrogen bonding, which influences the intermediate species in the reaction pathway. In other cases, such as the reaction with aniline, evidence points towards a stepwise SNAr mechanism where the initial nucleophilic attack is the rate-determining step.

Iii. Reactivity and Reaction Mechanisms of 4 Chloroquinazoline 8 Carbonitrile

Nucleophilic Aromatic Substitution at the C-4 Position

The most prominent feature of the reactivity of 4-chloroquinazoline-8-carbonitrile is its high susceptibility to nucleophilic aromatic substitution (SNAr) at the C-4 position. The quinazoline (B50416) ring system, containing two nitrogen atoms, is inherently electron-deficient, which facilitates the attack of nucleophiles. This effect is most pronounced at the C-2 and C-4 positions of the pyrimidine (B1678525) ring.

The presence of a chlorine atom at C-4 makes this position exceptionally reactive. Chlorine is a good leaving group, and its departure is promoted by the ability of the quinazoline ring to stabilize the negative charge in the intermediate state. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Numerous studies on analogous 2,4-dichloroquinazolines and other 4-chloroquinazoline (B184009) derivatives confirm that nucleophilic substitution occurs with high regioselectivity at the C-4 position over the C-2 position. beilstein-journals.orgnih.govmdpi.com This enhanced reactivity at C-4 is a well-documented characteristic of the quinazoline scaffold. nih.gov A wide variety of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, have been shown to effectively displace the C-4 chlorine under various reaction conditions, ranging from room temperature to elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the process. nih.govnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the 4-Chloroquinazoline Scaffold

| 4-Chloroquinazoline Precursor | Nucleophile | Reaction Conditions | Product | Reference(s) |

| 2,4-Dichloroquinazoline | Aliphatic/Benzylic Amines | THF, Et₃N, r.t. | 2-Chloro-4-aminoquinazolines | nih.gov |

| 2,4-Dichloroquinazoline | Anilines | THF/H₂O, NaOAc | 2-Chloro-4-anilinoquinazolines | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | N-methylanilines | THF/H₂O, Microwave, 10 min | 4-(N-methylanilino)-6-halo-2-phenylquinazolines | nih.gov |

| 4-Chloroquinazoline | Hydrazine (B178648) Hydrate | Sealed tube, 150 °C | 4-Hydrazinoquinazoline | rsc.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Ethanol, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

For this compound, it is highly expected that amines, alcohols, and thiols would readily react at the C-4 position to yield the corresponding 4-substituted-quinazoline-8-carbonitriles.

Electrophilic Substitution Patterns on the Quinazoline Ring System

In contrast to its reactivity towards nucleophiles, the quinazoline ring system is highly resistant to electrophilic substitution. The pyrimidine portion of the molecule is strongly deactivated by the two nitrogen atoms. Consequently, electrophilic attack, if it occurs, is directed towards the benzene (B151609) ring. wikipedia.org

For the parent quinazoline molecule, the predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7. wikipedia.orgnih.gov Nitration is the most commonly reported electrophilic substitution, typically yielding the 6-nitro derivative. nih.gov

In the case of this compound, the benzene ring is further deactivated by the presence of two electron-withdrawing groups: the chloro group at C-4 and the carbonitrile group at C-8.

Chloro group (-Cl) at C-4: This group is deactivating via induction but is ortho, para-directing due to resonance. Its influence would be directed towards the C-5 and C-7 positions on the benzene ring.

Role of Substituents in Directing Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are precisely controlled by its substituents. Each component plays a distinct and crucial role.

The Quinazoline Nucleus: The fused pyrimidine and benzene rings form the core structure. The pyrimidine ring's electron-deficient character is the primary driver for the regioselective nucleophilic attack at the C-4 position. beilstein-journals.org

The C-4 Chloro Substituent: This substituent is pivotal for the SNAr reaction. Its electronegativity enhances the electrophilicity of the C-4 carbon, and its ability to function as a stable leaving group (Cl⁻) facilitates the substitution process. libretexts.orgwikipedia.org The replacement of this chlorine atom is the most common and synthetically useful reaction for this class of compounds.

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent / Feature | Position | Electronic Effect | Impact on Reactivity |

| Pyrimidine Ring Nitrogens | N-1, N-3 | Electron-withdrawing | Activates C-4 for nucleophilic attack; deactivates the entire ring for electrophilic attack. |

| Chloro Group | C-4 | Inductively withdrawing; good leaving group | Strongly promotes and directs nucleophilic substitution at the C-4 position. |

| Carbonitrile Group | C-8 | Strongly electron-withdrawing (inductive and resonance) | Strongly deactivates the benzene ring towards electrophilic substitution; directs incoming electrophiles meta to its position. |

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

While specific kinetic and thermodynamic data for this compound are not extensively documented, the general principles governing its reactions can be inferred from studies on similar heterocyclic systems.

Reaction Kinetics: The rate of the SNAr reaction at the C-4 position is dependent on several factors:

Nucleophilicity: Stronger nucleophiles will react faster than weaker ones. For example, aliphatic amines generally react more readily than anilines. nih.gov

Solvent: Polar aprotic solvents (e.g., THF, DMF, Acetonitrile) are typically used as they can solvate the cation without strongly interacting with the nucleophile, thus accelerating the reaction. nih.gov

Temperature: Reaction rates increase with temperature. Many SNAr reactions on 4-chloroquinazolines are performed at room temperature, but heating or the use of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov

Concentration: The reaction is bimolecular in its rate-determining step, so the rate is proportional to the concentrations of both the quinazoline substrate and the nucleophile.

The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The energy barrier for this step is the activation energy (Ea) of the reaction. youtube.com

A reaction coordinate diagram for the SNAr process would show two transition states and one intermediate (the Meisenheimer complex). youtube.com The first peak on the diagram represents the activation energy for the formation of the intermediate, and it is the higher of the two peaks, reflecting the rate-determining nature of the first step. The valley between the peaks represents the relatively stable Meisenheimer intermediate. The final products are at a lower energy level than the initial reactants, indicating a negative change in enthalpy (ΔH) for an exothermic reaction. youtube.com

Iv. Spectroscopic Characterization and Structural Analysis of 4 Chloroquinazoline 8 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govclockss.org For quinazoline (B50416) derivatives, NMR is crucial for confirming substitution patterns and elucidating the predominant tautomeric forms in solution. clockss.org

In the ¹H NMR spectrum of 4-chloroquinazoline-8-carbonitrile, the protons on the aromatic quinazoline core are expected to appear as distinct signals in the downfield region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic effects of the chloro and cyano substituents. The aromatic protons of the quinazoline ring are generally observed in the range of δ 7.19–8.10 ppm. nih.gov For instance, in related quinazolinone derivatives, aromatic protons are found between δ 8.23 and 6.86 ppm. mdpi.com The proton at position 2 of the quinazoline ring often appears as a singlet, while the protons on the benzene (B151609) ring (positions 5, 6, and 7) will exhibit splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-2 | ~8.9 - 9.1 | Singlet (s) | N/A |

| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 7-9, 1-2 |

| H-6 | ~7.6 - 7.8 | Triplet (t) | J ≈ 7-8 |

| H-7 | ~8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 7-8, 1-2 |

Note: These are estimated values based on general data for quinazoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbon atoms of the quinazoline ring and the nitrile group will have characteristic chemical shifts. Carbons in quinazoline systems typically resonate between 115 and 165 ppm. mdpi.comlibretexts.org The carbon atom attached to the chlorine (C-4) is expected to have a chemical shift in the range of δ 140–145 ppm, while the nitrile carbon (C≡N) typically appears between δ 115 and 130 ppm. libretexts.org The carbonyl carbon in related quinazolinone structures appears further downfield, around 161-167 ppm. nih.govmdpi.com The assignments of carbon signals are often confirmed through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ ppm) |

| C-2 | ~152 - 155 |

| C-4 | ~160 - 163 |

| C-4a | ~150 - 152 |

| C-5 | ~128 - 130 |

| C-6 | ~127 - 129 |

| C-7 | ~135 - 137 |

| C-8 | ~110 - 115 |

| C-8a | ~148 - 150 |

| C≡N | ~116 - 119 |

Note: These are estimated values based on data for analogous structures. libretexts.org Actual values are dependent on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum. For this compound, the most diagnostic absorption is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2260-2210 cm⁻¹. hillsdale.edulmu.edu For aromatic or conjugated nitriles, this peak is often observed at a slightly lower wavenumber, around 2230 cm⁻¹. libretexts.org Other key absorptions include C=N and C=C stretching vibrations from the quinazoline ring (typically 1620-1450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretch | ~2230 | Strong, Sharp |

| Aromatic C=N/C=C | Stretch | 1450 - 1620 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Source: Data compiled from general spectroscopic principles and studies on nitrile compounds. libretexts.orghillsdale.edunih.gov

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's exact molecular weight and elemental formula. For this compound (C₉H₄ClN₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit two peaks for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1. researchgate.net

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. nih.govwikipedia.org This provides valuable structural information. Common fragmentation pathways for chloro-substituted N-heterocycles may include the loss of a chlorine radical (Cl•), elimination of a neutral molecule of hydrogen cyanide (HCN) from the pyrimidine (B1678525) ring, or other characteristic cleavages of the quinazoline core. researchgate.netnih.govlibretexts.org

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Expected Observation | Significance |

| Molecular Formula | C₉H₄ClN₃ | |

| Exact Mass | 189.0145 | Confirmed by HRMS |

| Molecular Ion | [M]⁺ at m/z 189 | Corresponds to ³⁵Cl isotope |

| Isotope Peak | [M+2]⁺ at m/z 191 | Corresponds to ³⁷Cl isotope |

| Intensity Ratio | [M]⁺ : [M+2]⁺ ≈ 3:1 | Characteristic of a single chlorine atom |

| Fragmentation | Loss of Cl, HCN | Provides structural clues |

Advanced Spectroscopic Techniques for Detailed Structural Characterization

For complex derivatives or for unambiguous assignment of all signals, advanced spectroscopic methods are employed. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish proton-proton and proton-carbon connectivities over one or multiple bonds.

Furthermore, computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental data. researchgate.netresearchgate.net DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties. Comparing these theoretical spectra with experimental results provides a deeper understanding of the molecule's electronic structure and can help to confirm complex structural assignments. researchgate.net

V. Computational and Theoretical Studies of 4 Chloroquinazoline 8 Carbonitrile

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. A key application of molecular modeling is molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, docking is used to predict the interaction between a small molecule ligand and a protein receptor's binding site. This allows for the estimation of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for biological activity.

Despite the utility of these methods, a review of scientific literature indicates that specific molecular docking studies for 4-Chloroquinazoline-8-carbonitrile have not been reported. Such studies would be valuable to identify potential protein targets and to understand its mechanism of action at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These calculations can determine various properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The results provide deep insights into the molecule's stability, reactivity, and the nature of its chemical bonds. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

As of now, specific quantum chemical calculations detailing the electronic structure and predicting the reactivity for this compound are not available in published research. These calculations would be instrumental in understanding its chemical behavior and potential for various chemical transformations.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between the structural features of a set of compounds and their measured activities. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules.

There are currently no published computational SAR studies specifically involving this compound. The development of such models would require a dataset of related quinazoline (B50416) analogs with corresponding biological activity data, which would help in identifying the key structural features of the this compound scaffold that are critical for a particular biological effect.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as the 3D shape is a primary determinant of its ability to interact with biological targets. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information on the conformational flexibility of a molecule and the stability of ligand-protein complexes, offering a dynamic view of molecular interactions.

Specific conformational analyses or molecular dynamics simulations for this compound have not been documented in the scientific literature. Such studies would illuminate the dynamic behavior of the molecule and its potential binding modes with target receptors.

In Silico Prediction of Biological Activities

In silico prediction of biological activities involves the use of computational tools and databases to forecast the likely biological effects of a compound. These methods can range from predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to identifying potential therapeutic targets based on structural similarity to known active compounds. These predictive studies help in prioritizing compounds for experimental screening and can flag potential liabilities early in the drug discovery process.

A thorough search of the available literature reveals no specific in silico predictions of the biological activities for this compound. Applying such predictive models would be a critical first step in exploring the therapeutic potential of this compound.

Vi. Research on Biological and Pharmacological Applications of 4 Chloroquinazoline 8 Carbonitrile Derivatives

Anticancer and Antiproliferative Activities

The quinazoline (B50416) framework is a privileged structure in the design of anticancer agents, with several derivatives approved for clinical use. researchgate.netnih.gov These compounds exert their effects through various mechanisms, primarily by targeting key molecules involved in cancer cell proliferation and survival. The 4-anilinoquinazoline (B1210976) scaffold, in particular, is a cornerstone for many potent inhibitors. nih.govnih.gov

Kinase Inhibition (e.g., EGFR-TK, CDK1, GSK-3, PI3Kα, HER2)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazoline derivatives have been extensively developed as inhibitors of these enzymes. nih.govnih.gov

The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is a primary target for this class of compounds. nih.govnih.gov Drugs like gefitinib and erlotinib, which are based on the 4-anilinoquinazoline structure, are selective and reversible EGFR-TK inhibitors used in the treatment of non-small-cell lung cancer (NSCLC). nih.gov Research has also focused on developing dual inhibitors. For instance, lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the HER family of tyrosine kinases, and is used in the treatment of breast cancer. ekb.eggoogle.com

Beyond the HER family, quinazoline derivatives have been designed to target other critical kinases. Substituted 4-morpholine-quinazolines have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently mutated in solid tumors. nih.govresearchgate.net Novel series of 7- or 8-substituted-4-morpholine-quinazoline derivatives have shown significant activity in PI3Kα inhibition and antiproliferative assays. nih.gov Some derivatives also exhibit inhibitory activity against other kinases such as Cyclin-Dependent Kinase 1 (CDK1) and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.eggoogle.com

| Compound Class | Target Kinase(s) | Significance in Cancer Therapy |

|---|---|---|

| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | EGFR-TK | Approved for Non-Small-Cell Lung Cancer (NSCLC) treatment. nih.gov |

| 4-Anilinoquinazolines (e.g., Lapatinib) | EGFR, HER2 | Dual inhibitor approved for breast cancer treatment. ekb.eg |

| 4-Morpholine-quinazolines | PI3Kα, mTOR | Inhibits the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation. nih.gov |

| 6-Aryl substituted 4-anilinoquinazolines | PI3Kα, mTOR | Designed as isoform-selective PI3K-α inhibitors. nih.gov |

| 4-Anilinoquinazoline derivatives | VEGFR-2 | Targeting angiogenesis, a critical process for tumor growth. nih.govamazonaws.com |

Inhibition of Other Cellular Targets and Pathways

While kinase inhibition is a major mechanism, quinazoline derivatives also target other cellular components to exert their anticancer effects. Certain 2-chloroquinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site. nih.gov Tubulin is the building block of microtubules, which are essential for cell division, making it an attractive target for cancer therapy.

Another important target is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.com A series of novel 4-hydroxyquinazoline derivatives were designed to enhance sensitivity in PARP inhibitor-resistant cells. One such compound, B1, demonstrated superior cytotoxicity in resistant cell lines and suppressed intracellular PAR formation. mdpi.com The mechanism involves stimulating the formation of intracellular reactive oxygen species (ROS) and increasing apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies in Anticancer Research

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinazoline-based anticancer agents. Research has shown that substitutions at positions 2, 6, and 8 of the quinazoline ring are significant for pharmacological activity. mdpi.com

For 4-anilinoquinazoline-based EGFR inhibitors, the 4-anilino moiety is considered an indispensable fragment for binding to the receptor. frontiersin.org SAR studies have revealed that:

The N-1 and N-3 atoms of the quinazoline ring are key for binding to the ATP pocket of the kinase domain. nih.gov

Small hydrophobic substituents (like -Cl or -CH₃) on the aniline ring, particularly at the meta and para positions, can enhance inhibitory activity against both EGFR and VEGFR2. nih.gov

Electron-donating groups at the 6 and 7 positions of the quinazoline core generally increase the activity of the compounds. nih.gov

For PI3K inhibitors, the presence of a hydrogen-bond receptor group, such as a cyano or nitro group, on a pyridine ring attached at position 6 of the quinazoline is important for improving anti-proliferative activity. nih.gov

In Vitro and In Vivo Efficacy Studies

The anticancer potential of novel quinazoline derivatives is typically first evaluated through in vitro assays against various human cancer cell lines. For example, a series of 6-arylureido-4-anilinoquinazoline derivatives showed promising anti-proliferative activities against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells. frontiersin.org Similarly, newly synthesized 4-hydroxyquinazoline derivatives demonstrated potent cytotoxicity against PARP inhibitor-resistant HCT-15 (colon) and HCC1937 (breast) cell lines. mdpi.com

Promising compounds from in vitro studies are then advanced to in vivo models to assess their efficacy and safety in a living organism. A novel 4-hydroxyquinazoline derivative, compound B1, was evaluated in an HCT-15 nude mouse xenograft model. mdpi.com The compound significantly suppressed tumor growth when administered intraperitoneally, and no significant changes in mouse body weight were observed, suggesting a favorable safety profile at the tested dosages. mdpi.com In another study, a PI3K inhibitor based on a quinazoline scaffold exhibited significant tumor growth inhibition in in vivo evaluations. nih.gov These studies are critical for validating the therapeutic potential of new derivatives before they can be considered for clinical trials. nih.gov

Antimicrobial and Antifungal Properties

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov The emergence of antibiotic resistance has spurred the search for novel antibacterial and antifungal agents, and the quinazoline scaffold has proven to be a valuable template. eco-vector.com

Derivatives of quinazolin-4(3H)-one have shown pharmacological effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. eco-vector.combiomedpharmajournal.org Some compounds have also displayed significant antifungal activity against species like Aspergillus niger and Candida albicans. biomedpharmajournal.org SAR studies indicate that introducing haloaniline or simple alkylamine groups into the quinazolinone structure can improve antimicrobial activity. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase. mdpi.com

| Derivative Class | Target Organisms | Observed Activity |

|---|---|---|

| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa (Bacteria) | Varying levels of antibacterial activity. biomedpharmajournal.org |

| 2,3,6-trisubstituted Quinazolin-4-ones | A. niger, C. albicans (Fungi) | Good to excellent antifungal activity observed for some derivatives. biomedpharmajournal.org |

| Quinazolin-4(3H)-one hydrazones | S. typhimurium, E. coli (Bacteria) | Potent antibacterial activity, in some cases exceeding the reference drug amoxicillin. mdpi.com |

| Quinazolin-4(3H)-one hydrazones | C. albicans, M. phaseolina (Fungi) | More potent antifungal activity than the reference drug clotrimazole against certain strains. mdpi.com |

Anti-inflammatory and Analgesic Activities

The quinazoline core is also found in molecules exhibiting significant anti-inflammatory and analgesic properties. nih.govfabad.org.tr Research into quinazolinone analogs has led to the synthesis of compounds with potent activity in animal models of inflammation and pain.

In studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, various quinazolinone derivatives have shown significant anti-inflammatory effects. nih.govfabad.org.tr SAR studies in this area have indicated that incorporating a 4-chlorophenyl group into the quinazolinone moiety can lead to better anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov Furthermore, the cyclization of quinazolinone Schiff bases into corresponding thiazolidinone derivatives has been shown to enhance both anti-inflammatory and analgesic activities. nih.gov These findings suggest that quinazoline derivatives could serve as a basis for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Antihypertensive and Vasodilator Potentials

Derivatives of the quinazoline scaffold have been a significant area of research for antihypertensive agents. Several marketed drugs, such as Prazosin, Doxazosin, and Terazosin, feature the quinazoline core and exert their effects primarily through α1-adrenergic receptor blockade. researchgate.net Building on this, researchers have synthesized and evaluated novel series of substituted quinazolin-4(3H)-one derivatives for their potential antihypertensive activities in vivo.

In one study, a series of eighteen new quinazolin-4(3H)-one derivatives were synthesized and assessed for their effects on blood pressure. nih.gov Out of the compounds tested, seven demonstrated a notable hypotensive effect and also induced bradycardia (a slowing of the heart rate). researchgate.netnih.gov These compounds showed more pronounced activity compared to the reference drug, Prazosin. researchgate.netnih.gov The acute toxicity assessment of these compounds indicated a high safety margin, with all tested compounds showing an ALD50 (Average Lethal Dose) greater than 1000 mg/kg. researchgate.netnih.gov

The table below summarizes the findings for the most active compounds from the study.

| Compound ID | Result |

| 2a | Exhibited hypotensive effect and produced bradycardia. researchgate.netnih.gov |

| 2c | Showed hypotensive effect and produced bradycardia; ALD50 >1200mg/kg. researchgate.netnih.gov |

| 4a | Demonstrated hypotensive effect and produced bradycardia. researchgate.netnih.gov |

| 4d | Exhibited hypotensive effect and produced bradycardia; ALD50 >1200mg/kg. researchgate.netnih.gov |

| 5d | Showed hypotensive effect and produced bradycardia. researchgate.netnih.gov |

| 6a | Demonstrated hypotensive effect and produced bradycardia. researchgate.netnih.gov |

| 6b | Exhibited hypotensive effect and produced bradycardia. researchgate.netnih.gov |

Immunomodulatory Effects (e.g., Toll-like Receptor 4 Ligands)

The innate immune system relies on pattern recognition receptors, such as Toll-like receptors (TLRs), to detect microbial pathogens. nih.gov TLR4, in complex with its co-receptor MD-2, is crucial for recognizing lipopolysaccharides (LPS) from Gram-negative bacteria, triggering an inflammatory response. nih.govnih.govbenthamscience.com Derivatives of 4-aminoquinazoline have emerged as a unique class of non-lipid-like, small-molecule modulators of TLR4. nih.gov

A high-throughput screen identified substituted 4-aminoquinazolines as potent activators of NF-κB, a key transcription factor in the immune response. nih.gov Further investigation revealed that these compounds selectively stimulate the human TLR4/MD-2 complex, with less activity observed on the mouse equivalent. nih.gov This activation is dependent on the presence of MD-2 but independent of CD14. nih.gov The interaction of these quinazoline compounds is believed to occur primarily with the human MD-2 protein within the TLR4/MD-2 complex. nih.gov

Structure-activity relationship studies have shown that modifications at the 2 and 4 positions of the quinazoline scaffold, as well as substitutions on an O-phenyl moiety, significantly influence immunological activity. For instance, adding bromine, chlorine, or methyl groups to the O-phenyl ring enhanced the stimulatory effects. nih.gov These compounds also activate the interferon signaling pathway, leading to the production of type I interferons. nih.gov Due to their ability to activate the innate immune system, these selective TLR4 ligands are being investigated as potential adjuvants for vaccines or as immunotherapeutic agents. nih.gov

| Compound Class | Target | Effect | Potential Application |

| Substituted 4-aminoquinazolines | Human TLR4/MD-2 Complex nih.gov | NF-κB activation nih.gov | Vaccine adjuvants, Immunotherapeutic agents nih.gov |

| IL-8 production in human PBMCs nih.gov | |||

| Type I interferon production nih.gov |

Other Therapeutic Applications

Quinazolin-4(3H)-one derivatives have been a focus of research for new anticonvulsant therapies, driven by the need for drugs with improved efficacy and fewer side effects than existing treatments. nih.govnih.gov The sedative-hypnotic properties of early compounds like methaqualone paved the way for the exploration of this chemical class for central nervous system disorders. nih.govmdpi.com

Numerous studies have evaluated newly synthesized series of quinazolin-4(3H)-ones in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govmdpi.com The scPTZ model is particularly useful for identifying compounds that may be effective against absence seizures by influencing GABAergic transmission. mdpi.commdpi.com

In one study, several 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives showed moderate to significant anticonvulsant activity when compared to diazepam. nih.gov Another investigation of a different series found that several compounds provided 17-100% protection against scPTZ-induced seizures. nih.gov The most potent compounds, 8 , 13 , and 19 , offered 100% protection without inducing neurotoxicity and were found to be more potent than the standard drug ethosuximide. nih.gov The activity of these derivatives is influenced by the nature and position of substituents; for example, the presence of an electron-withdrawing chlorine atom or an electron-donating methoxy group on the S-benzyl ring was shown to enhance anticonvulsant effects. nih.gov

| Compound ID | Seizure Model | Protection (%) | Notes |

| 8 | scPTZ | 100% | More potent than ethosuximide. nih.gov |

| 13 | scPTZ | 100% | More potent than ethosuximide. nih.gov |

| 19 | scPTZ | 100% | More potent than ethosuximide. nih.gov |

| 5b | scPTZ & MES | Significant | ED50 of 152 mg/kg. mdpi.com |

| 5c | scPTZ & MES | Significant | ED50 of 165 mg/kg. mdpi.com |

| 5d | scPTZ & MES | Significant | ED50 of 140 mg/kg. mdpi.com |

| 8b | PTZ | Potent Activity | Possesses high lipophilicity (LogP > 3). mdpi.com |

The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. ijprajournal.comdovepress.com Quinazoline and its derivatives have been identified as a promising scaffold for the development of new drugs to combat tuberculosis. nih.govnih.gov

Researchers have synthesized and screened various 4-anilinoquinazolines and related derivatives, identifying compounds with significant inhibitory activity against Mtb. nih.gov One study found that while simple 6-OH or 7-OH quinazolines had little effect, a 6,7-dihydroxy substitution began to inhibit Mtb growth. nih.gov The introduction of fluorine to a distal phenyl ring markedly increased activity. nih.gov A key finding was the importance of a 4-benzyloxy aniline substituent for anti-Mtb activity, inspired by the modest effect of the drug Erlotinib and the more significant activity of Lapatinib. nih.gov The most potent compound in this series, 34 (6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine), demonstrated a robust Minimum Inhibitory Concentration (MIC90) in the range of 0.63-1.25 μM. nih.gov

Other studies have screened 2,3-disubstituted quinazolinone derivatives against the Mtb H37 RV strain using the microplate Alamar blue assay. dovepress.com Several of these compounds showed MIC values ranging from 6.25 to 100 µg/mL when compared against standard drugs like streptomycin and pyrazinamide. dovepress.com Additionally, some 4-(S-Alkylthio)quinazoline derivatives have exhibited potent antimycobacterial activity against various strains, including M. tuberculosis, M. avium, and M. kansasii, with one compound being more active than isoniazid against atypical mycobacteria strains. nih.gov

| Compound/Series | Target Strain(s) | Activity Metric | Result |

| 34 | M. tuberculosis | MIC90 | 0.63-1.25 μM nih.gov |

| 8-10 (Fluoro-substituted) | M. tuberculosis | % Signal Reduction | 63-75% reduction at 20 μM nih.gov |

| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | Activity Comparison | More active than isoniazid nih.gov |

| 5a-e & 8a-c | M. tuberculosis H37 RV | MIC | 6.25 - 100 µg/mL dovepress.com |

The quinazoline ring is a key structural feature of febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga known for its antimalarial properties. nih.gov This has inspired the design and synthesis of numerous quinazolin-4(3H)-one derivatives as potential new antimalarial drugs, particularly in light of growing resistance to existing therapies. nih.govresearchgate.net

Research has demonstrated that the 4-quinazolinone moiety is a crucial component for activity against the malaria parasite. nih.gov A series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and tested in vivo against Plasmodium berghei in mice. The results indicated that these compounds exhibited antimalarial activity. nih.gov

Further studies on other quinazolinone derivatives have shown that they can inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.net Hybrid molecules combining the 4-aminoquinoline pharmacophore—essential for the action of drugs like chloroquine—with other scaffolds have also been developed. nih.gov Structure-activity relationship studies of 4-aminoquinolines confirm that the 7-chloro and 4-amino groups are critical for activity, helping the drug to accumulate in the parasite's acidic food vacuole and inhibit hemozoin formation. nih.gov

| Compound Series | Parasite Strain | Activity Noted |

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activity at 5 mg/kg. nih.gov |

| Novel quinazolinone-4 derivatives | Plasmodium falciparum (in vitro) | Inhibited maturation from ring form to schizont form. researchgate.net |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum K1 (chloroquine-resistant) & 3D7 (chloroquine-sensitive) | Compound 4b showed increased potency against both strains. nih.gov |

| 4-anilinoquinoline triazine derivatives | Plasmodium berghei (in vivo) | Exhibited better in vivo antimalarial activity than chloroquine. bohrium.com |

The broad biological profile of the quinazoline nucleus extends to antiviral applications. researchgate.net Researchers have designed and synthesized various derivatives to act against a range of viruses affecting both plants and humans. nih.govnih.gov

One area of focus has been the development of agents against Tobacco Mosaic Virus (TMV), a plant virus that causes significant economic losses. nih.gov A series of novel 4-thioquinazoline derivatives incorporating a chalcone moiety were synthesized and evaluated for their anti-TMV activity. nih.gov Bioassay results showed that many of these compounds possessed moderate to good activity. Notably, compounds M₂ and M₆ demonstrated significant protective activities against TMV in vivo, with 50% effective concentration (EC₅₀) values of 138.1 and 154.8 µg/mL, respectively, which were superior to the commercial agent Ribavirin (436.0 µg/mL). nih.gov

In the realm of human viruses, quinazolinone-based molecules have been investigated as broad-spectrum antiviral agents. nih.gov A study evaluated new quinazolinone derivatives against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.gov Most of the synthesized compounds showed promising activity against adenovirus, HSV-1, and coxsackievirus. One compound, 8d , was particularly potent against SARS-CoV-2, with an IC₅₀ value of 0.948 µg/mL, comparing favorably to remdesivir (IC₅₀ of 1.141 µg/mL). nih.gov This compound also showed a better selectivity index than remdesivir and inhibited the SARS-CoV-2 papain-like protease. nih.gov Other research has identified quinazoline urea analogues with potent inhibitory effects against influenza A (H1N1, H3N2), influenza B, and Coxsackie virus B4. researchgate.net

| Compound/Series | Target Virus | Activity Metric | Result |

| M₂ | Tobacco Mosaic Virus (TMV) | EC₅₀ | 138.1 µg/mL nih.gov |

| M₆ | Tobacco Mosaic Virus (TMV) | EC₅₀ | 154.8 µg/mL nih.gov |

| 8d | SARS-CoV-2 | IC₅₀ | 0.948 µg/mL nih.gov |

| 8c | Adenovirus, HSV-1, Coxsackievirus | IC₅₀ | 16.71 to 19.58 µg/mL nih.gov |

| 4k | Influenza A (H1N1, H3N2), Influenza B | EC₅₀ | 0.025 µM researchgate.net |

| 4e | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | EC₅₀ | 0.029 µM researchgate.net |

Mechanism of Action Studies at the Molecular and Cellular Level

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the molecular and cellular mechanisms of action for derivatives of 4-chloroquinazoline-8-carbonitrile. While the broader class of quinazoline compounds is extensively researched, with many derivatives known to function as kinase inhibitors, no publicly available research could be found that specifically investigates the biological targets or cellular effects of compounds derived from the this compound scaffold.

The general mechanisms for other quinazoline derivatives, such as inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or other protein kinases, cannot be specifically attributed to derivatives of this compound without direct experimental evidence. Structure-activity relationship (SAR) studies for the quinazoline class often highlight the importance of substituents at various positions on the quinazoline ring, but this information is not specific to the 8-carbonitrile series. nih.govekb.egnih.govfrontiersin.orgresearchgate.netresearchgate.netgoogle.commdpi.comgoogle.comnih.govekb.egnih.govnih.govsemanticscholar.orgresearchgate.net

Therefore, due to the absence of specific research data, a detailed discussion on the molecular and cellular mechanism of action for this particular set of derivatives cannot be provided at this time. Further experimental studies are required to elucidate their biological activities and molecular targets.

Vii. Advanced Materials and Niche Applications of Quinazoline Carbonitrile Compounds

Applications in Functional Materials Science

The inherent electronic and photophysical properties of the quinazoline (B50416) core make it a valuable component in the design of functional organic materials. beilstein-journals.org Researchers have explored quinazoline derivatives for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). beilstein-journals.org The planar structure and electron-accepting nature of the quinazoline ring system allow it to be incorporated into donor-acceptor molecular architectures, which are crucial for creating materials with specific charge-transport and luminescent characteristics. beilstein-journals.org

In one study, quinazoline-based compounds were synthesized to act as versatile exciplex-forming materials. beilstein-journals.org By attaching different electron-donating units (like carbazole (B46965) or phenothiazine) to the quinazoline acceptor core, researchers created molecules with tunable photophysical properties. beilstein-journals.org These compounds were found to form stable glasses with high glass-transition temperatures (Tg), a desirable property for the longevity of electronic devices. beilstein-journals.org The ionization potentials, a measure of the energy required to remove an electron, were estimated to be in a range suitable for electronic applications. beilstein-journals.org

A key finding was the ability of a 3,6-di-tert-butylcarbazole-substituted quinazoline compound to form different colored exciplexes (excited-state complexes between a donor and an acceptor) when mixed with different materials. beilstein-journals.org It produced a sky-blue emission with one acceptor and an orange emission with a donor, demonstrating its versatility. beilstein-journals.org This principle was applied to fabricate a white OLED, which achieved a maximum brightness of 3030 cd/m². beilstein-journals.org Quinazoline-based materials have also been successfully used as host materials for red phosphorescent OLEDs, leading to high external quantum efficiencies. beilstein-journals.org The general use of quinazolines in the preparation of various functional materials highlights their importance in synthetic chemistry. nih.gov

Table 1: Properties of Synthesized Quinazoline-Based Functional Materials

This table is based on data for donor-acceptor type quinazoline compounds and is illustrative of their potential in materials science.

| Donor Moiety Attached to Quinazoline Core | Glass-Transition Temperature (Tg) | Ionization Potential (eV) | Exciplex Emission Color |

|---|---|---|---|

| Carbazole | 123 °C | 5.87 eV | Sky-blue / Orange |

| Dimethyldihydroacridine | 116 °C | 5.22 eV | Not specified |

| Phenothiazine | 119 °C | 5.37 eV | Not specified |

Use as Chemical Probes and Biological Tools

The 4-chloroquinazoline (B184009) structure is an excellent starting point for the synthesis of chemical probes and biological tools designed to investigate complex biological systems. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the relatively straightforward attachment of various functional groups, reporter tags, or binding moieties. ontosight.ai This chemical reactivity makes compounds like 4-Chloroquinazoline-8-carbonitrile valuable intermediates for creating more complex molecules tailored for specific biological targets. ontosight.ai

Quinazoline derivatives are frequently used to develop inhibitors for specific enzymes, particularly protein kinases. nih.gov By designing quinazoline molecules that bind selectively to the active site of a kinase, researchers can create tools to probe the function of that enzyme in cellular signaling pathways. For example, quinazoline-based inhibitors have been developed to target Epidermal Growth Factor Receptor (EGFR) kinase, allowing for the study of its role in cell proliferation and cancer. researchgate.net

The nitrile group, such as the one at the 8-position in this compound, adds another layer of synthetic versatility. It can serve as a precursor for other functional groups like carboxylic acids or amides, or be used to construct further heterocyclic rings, expanding the diversity of the chemical probes that can be generated. The combination of these features in one molecule makes it a useful building block for developing small molecule probes to explore biological processes and validate new drug targets. nih.gov

Exploration in Diagnostic Imaging Agents

A prominent niche application for quinazoline compounds is in the development of targeted diagnostic imaging agents, particularly for Positron Emission Tomography (PET). researchgate.netfrontiersin.org PET is a non-invasive imaging technique that uses radioactive tracers to visualize and measure metabolic processes and receptor distribution in the body. frontiersin.org The development of quinazoline-based PET tracers stems from their well-established role as inhibitors of targets that are overexpressed in diseases like cancer, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

The strategy involves taking a potent quinazoline-based EGFR inhibitor and labeling it with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). researchgate.netnih.gov The resulting radiotracer can be administered and will accumulate in tumors that have high levels of EGFR, allowing for their visualization via a PET scan. nih.govnih.gov This provides critical information about the tumor's characteristics and can help guide treatment decisions.

Researchers have synthesized and evaluated numerous ¹⁸F- and ¹¹C-labeled quinazoline derivatives for this purpose. researchgate.netnih.govnih.gov Key considerations in the design of these agents include maintaining high binding affinity to the target (EGFR), achieving appropriate lipophilicity (log P value) for favorable biodistribution, and ensuring rapid clearance from non-target tissues like blood and muscle to obtain a clear imaging signal. nih.gov Studies have demonstrated that ¹⁸F-labeled quinazoline derivatives can show significant tumor uptake and high tumor-to-muscle or tumor-to-blood ratios in preclinical models, validating their potential as PET imaging probes. nih.gov

Table 2: Research Findings on Quinazoline-Based PET Imaging Agents for EGFR

This table summarizes data from various studies on different quinazoline derivatives developed for PET imaging.

| Radiotracer | Isotope | Target Affinity (IC₅₀ for EGFR-TK) | Lipophilicity (log P) | Key In Vivo Finding | Reference |

|---|---|---|---|---|---|

| [¹⁸F]I | ¹⁸F | 7.732 µM | Not specified | High tumor-to-blood ratio (4.76) at 60 min post-injection. | nih.gov |

| [¹⁸F]III | ¹⁸F | 0.1174 µM | Not specified | High tumor-to-muscle ratio (2.55) at 15 min post-injection. | nih.gov |

| [¹⁸F]IV | ¹⁸F | 0.1176 µM | Not specified | Evaluated in vitro. | nih.gov |

| ¹¹C-labeled amides | ¹¹C | Potent (similar to parent compound) | Not specified | High specific activity achieved, establishing potential as PET agents. | researchgate.net |

| [¹⁸F]-2 | ¹⁸F | Not specified | Lowered by PEG group | No significant retention or differential uptake in tumor models. | nih.gov |

Viii. Future Directions and Challenges in 4 Chloroquinazoline 8 Carbonitrile Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step processes that may require harsh conditions and generate significant chemical waste. mdpi.com A critical future direction is the development of green and sustainable synthetic methodologies for 4-Chloroquinazoline-8-carbonitrile and its derivatives.

Recent advancements in synthetic chemistry offer promising avenues. For instance, visible-light photocatalysis using recyclable catalysts like curcumin-sensitized titanium dioxide has been shown to be effective for producing quinazolines in an eco-friendly manner. mdpi.com Another sustainable approach involves the use of magnetically recoverable palladium catalysts in aqueous solvent systems, which allows for high product yields and easy catalyst recycling. frontiersin.org These methods align with the principles of green chemistry by minimizing waste, avoiding toxic solvents, and improving atom economy. frontiersin.orgnih.gov Adapting such one-pot, multi-component reaction strategies to the synthesis of this compound could significantly streamline its production and reduce its environmental impact. mdpi.comfrontiersin.org

Future research will likely focus on:

Photocatalytic Methods: Exploring visible-light-driven reactions to construct the quinazoline core of this compound under mild, ambient conditions. mdpi.com

Magnetically Recoverable Catalysts: Designing robust, reusable catalytic systems for the key cyclization and substitution steps, enhancing cost-effectiveness and sustainability. frontiersin.org

Flow Chemistry: Implementing continuous flow processes for a safer, more efficient, and scalable synthesis, moving away from traditional batch production.

Bio-catalysis: Investigating enzymatic routes for the synthesis, which could offer high selectivity and further reduce the environmental footprint.

Design of Highly Selective and Potent Biological Agents

A major challenge in drug development is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target side effects. The 4-chloro and 8-carbonitrile groups on the quinazoline ring are critical handles for chemists to modulate the biological activity and selectivity of the resulting compounds.

Structure-activity relationship (SAR) studies on various quinazoline derivatives have shown that the nature and position of substituents are crucial. For example, in the context of kinase inhibitors, the substituent at the C-4 position directly interacts with the hinge region of the kinase domain, a key determinant of binding affinity. nih.gov Modifications at the C-6 and C-8 positions have also been shown to influence selectivity. nih.govnih.gov

Derivatives of this compound are being investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy. nih.gov Future design strategies will likely involve:

Target-Specific Modifications: Leveraging the 4-chloro position to introduce moieties that form specific hydrogen bonds or covalent interactions with the target protein, thereby increasing potency and selectivity.

Fine-tuning Physicochemical Properties: Modifying the scaffold to optimize properties like solubility and cell permeability, which are essential for oral bioavailability and in vivo efficacy.

Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit two distinct but related targets, which can be an effective strategy for complex diseases like cancer. For instance, dual inhibitors of HDAC1 and HDAC6 have shown promise. nih.gov

The following table presents data on the inhibitory activity of various quinazoline derivatives, illustrating the potency that can be achieved with this scaffold.

| Compound ID | Target(s) | IC₅₀ | Cell Line | Reference |

| Compound 7c | HER2 | 8 nM | SKBR3 | nih.gov |

| Lapatinib | HER2 | 9 nM | SKBR3 | nih.gov |

| Compound 32c | HDAC1 | 31.10 nM | - | nih.gov |

| Compound 32c | HDAC6 | 16.15 nM | - | nih.gov |

| Compound 32c | - | < 1 nM | U266, RPMI8226 | nih.gov |

| Compound 18 | - | 0.85 µM | MGC-803 | frontiersin.org |

This table is for illustrative purposes and shows the potential of the broader quinazoline class.

Addressing Drug Resistance Mechanisms

The development of drug resistance is a major obstacle in cancer therapy and other fields. Quinazoline-based drugs, including the first-generation EGFR inhibitors, are not immune to this problem. mdpi.com Future research on this compound derivatives must proactively address potential resistance mechanisms.

Strategies to overcome resistance include:

Inhibition of Efflux Pumps: A common resistance mechanism is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of the cell. Some quinazoline derivatives have been shown to inhibit these transporters, thereby restoring the efficacy of co-administered anticancer drugs. azoai.com

Targeting Mutations: Resistance can arise from mutations in the drug's target protein. Designing next-generation inhibitors that are effective against both the wild-type and mutated forms of the target is a key strategy. mdpi.com

Dual-Targeting Approaches: As mentioned earlier, simultaneously inhibiting a primary target and a resistance-conferring pathway (e.g., EGFR and c-Met) can prevent or overcome resistance. mdpi.com

HDAC Inhibition in Resistant Cancers: Some quinazoline-based HDAC inhibitors have demonstrated significant tumor growth inhibition in adriamycin-resistant breast cancer models, suggesting a promising avenue for treating resistant tumors. nih.gov

Exploration of New Therapeutic Areas

While the primary focus for quinazoline derivatives has been cancer, the versatility of this scaffold allows for its exploration in a wide range of other diseases. mdpi.com The unique electronic and structural features of this compound make it an attractive starting point for developing agents with novel mechanisms of action.

Potential new therapeutic areas include: